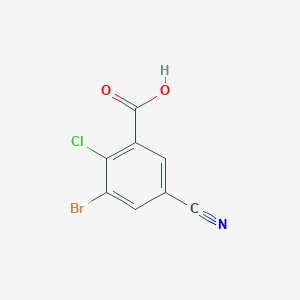

3-Bromo-2-chloro-5-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJPXHWGNUTVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-cyanobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-2-chloro-5-cyanobenzoic acid is a highly functionalized aromatic compound, serving as a critical structural motif and versatile building block in the synthesis of complex pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring electron-withdrawing chloro, bromo, and cyano groups, alongside a carboxylic acid handle, makes it a valuable intermediate for creating molecules with specific steric and electronic properties. This guide provides a comprehensive overview of the logical synthesis pathways for this target molecule, grounded in established chemical principles. We will explore a primary synthetic route leveraging the Sandmeyer reaction, detail the mechanistic underpinnings of each key transformation, provide step-by-step experimental protocols, and discuss alternative strategies for its preparation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry.

Strategic Analysis of Synthesis: A Retrosynthetic Approach

To logically devise a synthesis for this compound (I), we begin with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available precursors. The three key disconnections involve the cyano, bromo, and chloro groups attached to the benzoic acid core.

The most strategic disconnection is the cyano group via the Sandmeyer reaction, a robust and widely used method for introducing nitriles to an aromatic ring from an aryl amine.[1][2] This points to 3-Amino-5-bromo-2-chlorobenzoic acid (II) as the direct precursor. The bromo group in precursor II can be installed via electrophilic aromatic substitution on 3-Amino-2-chlorobenzoic acid (III), a commercially available starting material. The strong activating and ortho-, para- directing effect of the amine group, coupled with the meta- directing nature of the carboxylic acid and chloro groups, strongly favors bromination at the C-5 position.

This analysis establishes our primary forward synthesis pathway.

Caption: Retrosynthetic analysis of this compound.

Core Chemistry: A Deeper Look at Key Transformations

A thorough understanding of the core reactions is paramount for successful synthesis. The proposed pathway relies on two fundamental transformations in aromatic chemistry.

Electrophilic Aromatic Substitution: Regioselective Bromination

The introduction of the bromine atom onto the 3-Amino-2-chlorobenzoic acid ring is a critical step where regioselectivity is key. The outcome is governed by the cumulative electronic effects of the substituents already present:

-

-NH₂ (Amino) Group: A powerful activating group and an ortho-, para- director.

-

-Cl (Chloro) Group: A deactivating group, yet an ortho-, para- director.

-

-COOH (Carboxylic Acid) Group: A deactivating group and a meta- director.

The positions ortho and para to the strongly activating amino group (C-4, C-6, and C-2) are the most nucleophilic. The C-2 position is already substituted. The C-4 and C-6 positions are both activated. However, the C-5 position is para to the amino group, making it highly susceptible to electrophilic attack. The directing effects align to strongly favor bromination at C-5, leading to the desired intermediate with high selectivity.

The Sandmeyer Reaction: Diazotization and Cyanation

The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a reliable method to replace an amino group with a variety of substituents, including halides and pseudohalides like cyanide.[3] The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[2]

-

Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). The reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates nitrogen gas and forms an aryl radical. This radical then reacts with the copper(II) species to transfer the cyanide group and regenerate the copper(I) catalyst.

Primary Synthesis Pathway: From Amino-Precursor to Final Product

This pathway represents the most logical and efficient route based on our retrosynthetic analysis and the principles of aromatic chemistry.

Caption: Proposed forward synthesis pathway for the target molecule.

Experimental Protocol 1: Synthesis of 3-Amino-5-bromo-2-chlorobenzoic acid (II)

Rationale: This protocol uses N-Bromosuccinimide (NBS) as a convenient and safer alternative to liquid bromine for the regioselective bromination of the activated aromatic ring. Acetic acid serves as a polar protic solvent that facilitates the reaction.

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (11.4 g, 64.1 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and succinimide.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 3-Amino-5-bromo-2-chlorobenzoic acid as a solid.

| Parameter | Value |

| Starting Material | 3-Amino-2-chlorobenzoic acid |

| Reagents | N-Bromosuccinimide, Acetic Acid |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Typical Yield | 85-92% |

| Purity (HPLC) | >98% |

Experimental Protocol 2: Synthesis of this compound (I)

Rationale: This classic Sandmeyer protocol involves the low-temperature formation of the diazonium salt, followed by copper(I) cyanide-mediated conversion to the nitrile.[4][5] Precise temperature control is crucial to prevent premature decomposition of the diazonium intermediate.

Step-by-Step Methodology:

-

Diazotization (Part A):

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-5-bromo-2-chlorobenzoic acid (II) (10.0 g, 39.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the suspension to 0°C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂) (3.03 g, 43.9 mmol, 1.1 eq) in water (15 mL). Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

-

-

Cyanation (Part B):

-

In a separate 500 mL flask, dissolve copper(I) cyanide (CuCN) (4.30 g, 48.0 mmol, 1.2 eq) and sodium cyanide (NaCN) (4.90 g, 100 mmol, 2.5 eq) in water (100 mL). Warm gently to 50°C to ensure complete dissolution, then cool to room temperature.

-

Slowly add the cold diazonium salt solution (from Part A) to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, warm the reaction mixture to 60°C and hold for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1 to precipitate the product.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

To remove copper contaminants, suspend the crude solid in dilute hydrochloric acid, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.

-

-

Purification:

-

Dry the solid product under vacuum. Recrystallize from toluene or an acetic acid/water mixture to afford pure this compound.

-

| Parameter | Value |

| Starting Material | 3-Amino-5-bromo-2-chlorobenzoic acid |

| Reagents | NaNO₂, HCl, CuCN, NaCN |

| Temperature | 0-5°C (Diazotization), 60°C (Cyanation) |

| Reaction Time | ~3 hours |

| Typical Yield | 70-80% |

| Purity (HPLC) | >99% |

Characterization and Safety Considerations

-

Characterization: The final product and intermediates should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to Br and Cl).

-

Infrared (IR) Spectroscopy: To identify key functional groups (C≡N stretch ~2230 cm⁻¹, C=O stretch ~1700 cm⁻¹, O-H stretch ~3000 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

-

Safety Precautions:

-

Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas; this step must be performed with extreme caution in a fume hood. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

Acids and Brominating Agents: Concentrated acids and NBS are corrosive and toxic. Handle with appropriate care.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be kept in solution and used immediately after preparation.

-

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental and robust reactions in organic chemistry. The primary pathway, involving the regioselective bromination of 3-Amino-2-chlorobenzoic acid followed by a Sandmeyer cyanation, presents a logical and high-yielding route. Careful control over reaction conditions, particularly temperature during the diazotization step, is critical for success. The protocols and mechanistic insights provided in this guide offer a solid framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 5. scirp.org [scirp.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-5-cyanobenzoic acid

Introduction

3-Bromo-2-chloro-5-cyanobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique structural arrangement, featuring a carboxylic acid group, a nitrile moiety, and two distinct halogen atoms (bromine and chlorine), makes it a compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its utility in the development of novel pharmaceutical agents and functional materials is predicated on a thorough understanding of its fundamental physicochemical properties. These properties, including solubility, acidity (pKa), and stability, govern its behavior in both chemical reactions and biological systems, directly impacting reaction kinetics, formulation strategies, drug absorption, and metabolic stability.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

-

IUPAC Name: this compound

-

CAS Number: 1805104-36-2[1]

-

Molecular Formula: C₈H₃BrClNO₂

-

Molecular Weight: 260.48 g/mol

-

Chemical Structure:

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties can be theoretically estimated, many require empirical determination for accuracy.

| Property | Value | Significance in Research & Development |

| Physical State | White to off-white crystalline solid (Expected) | Impacts handling, storage, and formulation (e.g., for solid dosage forms or solution preparation). |

| Melting Point (°C) | To be determined experimentally. Expected to be high (>180°C) based on related structures like 3-Bromo-5-chlorobenzoic acid (190-192°C).[2] | A sharp melting point is a primary indicator of sample purity. It is a critical parameter for quality control and characterization. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone).[3][4] | Crucial for selecting appropriate solvents for chemical synthesis, purification (crystallization), and preparing stock solutions for biological assays and analytical measurements. Poor aqueous solubility can be a major hurdle in drug development.[5] |

| Acidity (pKa) | To be determined experimentally. Expected to be in the range of 2.5 - 4.0, similar to other substituted benzoic acids (e.g., 3-Cyanobenzoic acid, pKa ≈ 3.60).[6][7] | Governs the ionization state of the molecule at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for developing formulations and designing buffer systems for assays.[8] |

| LogP (Octanol/Water) | To be determined experimentally. Predicted to be moderately lipophilic. | Indicates the lipophilicity of the compound, which influences its ability to cross biological membranes and its potential for binding to plasma proteins. |

Spectroscopic Profile (Expected)

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its functional groups.

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets in the downfield region (approx. 7.5-8.5 ppm). The precise chemical shifts will be influenced by the combined electronic effects of the bromo, chloro, cyano, and carboxylic acid substituents.

-

¹³C NMR: The spectrum will display eight distinct signals: six for the aromatic carbons (including the one bearing the carboxyl group) and one each for the carboxyl carbon (~165-175 ppm) and the nitrile carbon (~115-125 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2230 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This pattern is a definitive tool for confirming the presence and number of these halogen atoms.

Experimental Protocols for Property Determination

This section provides detailed, step-by-step methodologies for determining the key physicochemical properties. These protocols are designed to be self-validating and reflect standard practices in the field.

Workflow for Physicochemical Characterization

The logical flow of experiments is crucial for an efficient and comprehensive characterization of a new chemical entity.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Protocol 1: Determination of Aqueous Solubility

This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility. The principle involves saturating a solvent with the compound and quantifying the dissolved amount.[9]

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials containing a precise volume (e.g., 1.0 mL) of different aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and purified water. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure thermodynamic equilibrium is achieved.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully remove a known aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

-

Calculation: Construct a calibration curve using known concentrations of the compound. Use the regression equation from this curve to determine the concentration in the diluted samples and, by back-calculation, the solubility in the original buffer.

Caption: Experimental workflow for the shake-flask solubility determination method.

Protocol 2: Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve. It is highly accurate for compounds with sufficient solubility.[10]

Causality: The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. In a titration of an acid with a base, this corresponds to the point where half of the acid has been neutralized, which is the midpoint of the steepest part of the titration curve.[10]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable co-solvent/water mixture (e.g., 20% methanol in water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a magnetic stirrer for gentle agitation. Immerse the calibrated pH electrode and the tip of a calibrated automated burette containing a standardized titrant (e.g., 0.1 M KOH).

-

Blank Titration: First, perform a titration of the solvent system without the compound to account for the buffering capacity of the solvent itself.

-

Sample Titration: Titrate the sample solution with the standardized base, recording the pH after each incremental addition of titrant. Add smaller increments near the equivalence point to accurately define the curve.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the inflection point of the curve).[10] Specialized software can be used to calculate the pKa from the first or second derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

RP-HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates compounds based on their hydrophobicity.[11]

Causality: The non-polar stationary phase (e.g., C18) retains hydrophobic compounds more strongly. A polar mobile phase is used, and its organic content is gradually increased (gradient elution) to elute compounds in order of increasing hydrophobicity.[11][12] Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Methodology:

-

System Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water. (The acid is an ion-pairing agent that improves peak shape for acidic analytes).[12]

-

Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

System Purge: Purge all solvent lines to remove air bubbles.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). Dilute to a working concentration of approximately 0.1 mg/mL.

-

Method Parameters (Typical Starting Conditions):

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm (or a wavelength determined by a UV scan to be λₘₐₓ).

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B (Linear Gradient)

-

17-20 min: 95% B (Wash)

-

20-21 min: 95% to 5% B (Return to Initial)

-

21-25 min: 5% B (Re-equilibration)

-

-

-

Analysis: Inject a solvent blank, followed by the sample solution.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak using the formula:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Conclusion

This compound is a halogenated and nitrilated benzoic acid derivative with significant potential as a synthetic intermediate. Its physicochemical properties are dominated by the acidic carboxylic acid group and the overall lipophilic nature imparted by the substituted benzene ring. While specific experimental values for its melting point, solubility, and pKa require empirical determination, this guide provides the robust, validated protocols necessary for any research or drug development professional to perform this characterization. A precise understanding and documentation of these properties are indispensable for ensuring reproducibility in synthesis, designing effective biological assays, and laying the groundwork for future formulation and preclinical development.

References

- 1. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-chlorobenzoic acid | 42860-02-6 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]

- 7. 3-Cyanobenzoic acid CAS#: 1877-72-1 [m.chemicalbook.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. chromtech.com [chromtech.com]

- 12. hplc.eu [hplc.eu]

3-Bromo-2-chloro-5-cyanobenzoic acid CAS number and structure

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-cyanobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing groups (bromo, chloro, and cyano) on the benzoic acid scaffold makes it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic pathway, and its potential as a strategic building block in the development of novel therapeutics.

The structural complexity and the presence of multiple reactive sites—the carboxylic acid for amide coupling, the cyano group for transformation into other functionalities, and the aromatic ring for cross-coupling reactions—position this molecule as a versatile intermediate for creating diverse chemical libraries.

Chemical Identity and Structure

The definitive identification of a chemical compound is crucial for research and development. The CAS number and molecular structure provide the unambiguous identity of this compound.

-

Structure : The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, a bromine atom at position 3, and a cyano group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 1805104-36-2 | [1][2][4] |

| Molecular Formula | C₈H₃BrClNO₂ | [3][4] |

| Molecular Weight | 260.47 g/mol | [3][4] |

| Purity | ≥95% - 98% (Commercially available) | [3][5] |

| Appearance | Likely a white to off-white crystalline solid (Inferred from similar compounds) | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO (Inferred) | N/A |

| Boiling Point | Predicted: 332.0±27.0 °C (for the related 3-Bromo-5-chlorobenzoic acid) | [6] |

Proposed Synthesis Pathway

Experimental Protocol (Proposed):

-

Diazotization and Cyanation (Sandmeyer Reaction):

-

Dissolve 2-chloro-5-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product, 2-chloro-5-cyanobenzoic acid, can be isolated by acidification and filtration.

-

-

Bromination:

-

Dissolve the resulting 2-chloro-5-cyanobenzoic acid in a suitable solvent, such as a mixture of sulfuric acid and an organic solvent.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise while maintaining the reaction temperature. The chloro and carboxyl groups are meta-directing, while the cyano group is also meta-directing. However, the directing effects in such a polysubstituted ring can be complex. The position ortho to the chloro group and meta to the cyano and carboxyl groups is a likely site for bromination.

-

Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by pouring it into ice water.

-

The crude this compound can be collected by filtration and purified by recrystallization.

-

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

Substituted benzoic acids are fundamental building blocks in medicinal chemistry, serving as scaffolds for a vast array of therapeutic agents[8][9]. The subject molecule, with its distinct substitution pattern, offers several strategic advantages for drug design and development.

1. Intermediate for SGLT2 Inhibitors: The closely related compound, 5-bromo-2-chlorobenzoic acid, is a key starting material for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin, used in the treatment of type 2 diabetes[7][10]. This compound could serve as a valuable analog or intermediate for developing next-generation SGLT2 inhibitors or other targeted therapies, with the additional cyano and bromo groups allowing for fine-tuning of physicochemical properties and exploration of new binding interactions.

2. Versatile Synthetic Handle: The cyano group is a particularly useful functional group in organic synthesis. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to an amine.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

This versatility allows for the creation of a diverse library of compounds from a single intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.

3. Probe for Protein-Ligand Interactions: The halogen atoms (Br and Cl) can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The specific placement of these halogens can be used to probe and optimize interactions within a protein's binding pocket.

Caption: Role as a versatile building block in drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on its structural similarity to other halogenated and cyanated aromatic compounds. The related compound 2-chloro-5-bromobenzoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation[11].

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized building block with significant potential for applications in drug discovery and materials science. Its unique combination of reactive sites provides chemists with a versatile platform for synthesizing novel compounds. While further research is needed to fully elucidate its properties and applications, its structural relationship to key pharmaceutical intermediates suggests it is a compound of considerable value for future research endeavors.

References

- 1. This compound | 1805104-36-2 [sigmaaldrich.com]

- 2. This compound | 1805104-36-2 [amp.chemicalbook.com]

- 3. 1805104-36-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 1805104-36-2 | this compound - Capot Chemical [capotchem.com]

- 5. cyanobenzoic| Ambeed [ambeed.com]

- 6. 3-BROMO-5-CHLOROBENZOIC ACID CAS#: 42860-02-6 [m.chemicalbook.com]

- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 8. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. lobachemie.com [lobachemie.com]

A Guide to the Spectroscopic Characterization of 3-Bromo-2-chloro-5-cyanobenzoic Acid

Prepared by: Your Senior Application Scientist

Introduction

3-Bromo-2-chloro-5-cyanobenzoic acid is a polysubstituted aromatic compound with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and materials science. Its multifaceted structure, featuring electron-withdrawing and halogen substituents, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages data from structurally related analogs to provide a robust, predictive analysis for researchers and drug development professionals.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectral characteristics. The benzene ring is substituted with a carboxylic acid group, a cyano group, a bromine atom, and a chlorine atom. These substituents influence the electronic environment of the aromatic protons and carbons, providing distinct signals in NMR spectroscopy. The functional groups will also exhibit characteristic absorption bands in IR spectroscopy, and the overall molecular weight and fragmentation patterns will be observable via mass spectrometry.

Unlocking the Therapeutic Potential of 3-Bromo-2-chloro-5-cyanobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 3-Bromo-2-chloro-5-cyanobenzoic acid, a halogenated cyanobenzoic acid derivative with significant therapeutic promise. While direct experimental data on this specific molecule is nascent, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to postulate credible biological targets and mechanisms of action. We present a comprehensive, field-proven framework for investigating its potential as a modulator of key biological pathways implicated in inflammatory diseases, neurodegenerative disorders, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Rationale for Investigating this compound

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through substitution make it an attractive starting point for drug discovery campaigns. The subject of this guide, this compound, possesses a unique combination of functional groups that suggests a rich potential for biological activity.

The presence of two different halogens (bromine and chlorine) and a cyano group on the benzoic acid core introduces specific electronic and steric features that can drive interactions with biological targets. Halogen atoms, particularly bromine and chlorine, can participate in halogen bonding, a non-covalent interaction with Lewis basic sites on proteins, which can significantly enhance binding affinity and selectivity. The cyano group can act as a hydrogen bond acceptor or a reactive handle for covalent modification, while the carboxylic acid moiety provides a key interaction point for binding to many enzyme active sites and can be derivatized to modulate pharmacokinetic properties.

This guide will explore three plausible and compelling therapeutic avenues for this compound based on the known activities of structurally related compounds:

-

VLA-4 Antagonism for Anti-inflammatory Applications

-

Acetylcholinesterase Inhibition for Neurodegenerative Diseases

-

Antimycobacterial Activity for Tuberculosis Treatment

For each potential application, we will delve into the mechanistic rationale, propose a detailed experimental workflow for validation, and provide insights into the interpretation of potential results.

Postulated Biological Activity I: VLA-4 Antagonism

Mechanistic Rationale

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are effective anti-inflammatory agents.[2] Several benzoic acid derivatives have been identified as potent VLA-4 antagonists.[3] The pharmacophore for many VLA-4 antagonists includes a carboxylic acid group and a hydrophobic aromatic region. The halogen atoms on this compound can enhance hydrophobic interactions within the VLA-4 binding pocket and potentially form halogen bonds with backbone carbonyls or specific amino acid residues, thereby increasing binding affinity.

Experimental Workflow for VLA-4 Antagonist Activity

A systematic approach is required to validate the hypothesis that this compound acts as a VLA-4 antagonist. The following workflow outlines the key experimental steps.

Caption: Experimental workflow for validating VLA-4 antagonist activity.

Detailed Experimental Protocols

2.3.1. VLA-4/VCAM-1 Binding Assay (ELISA-based)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in preventing the binding of VLA-4 to its ligand, VCAM-1.

-

Methodology:

-

Coat a 96-well plate with recombinant human VCAM-1.

-

Block non-specific binding sites.

-

Pre-incubate VLA-4-expressing cells (e.g., Jurkat) with varying concentrations of the test compound.

-

Add the cell suspension to the VCAM-1-coated plate and incubate.

-

Wash away unbound cells.

-

Quantify the number of adherent cells using a suitable detection method (e.g., calcein-AM staining).

-

Calculate the IC50 value from the dose-response curve.

-

2.3.2. Cell Adhesion Assay

-

Objective: To assess the ability of the compound to inhibit the adhesion of leukocytes to endothelial cells.

-

Methodology:

-

Culture a monolayer of human umbilical vein endothelial cells (HUVECs) in a 96-well plate.

-

Stimulate the HUVECs with TNF-α to induce VCAM-1 expression.

-

Label VLA-4-expressing cells (e.g., Jurkat) with a fluorescent dye.

-

Pre-incubate the labeled Jurkat cells with the test compound.

-

Add the Jurkat cells to the HUVEC monolayer and incubate.

-

Wash to remove non-adherent cells.

-

Quantify the fluorescence of the adherent cells.

-

Data Presentation

| Compound | VLA-4/VCAM-1 Binding IC50 (nM) | Cell Adhesion IC50 (nM) |

| This compound | Experimental Value | Experimental Value |

| Reference VLA-4 Antagonist | Known Value | Known Value |

Postulated Biological Activity II: Acetylcholinesterase Inhibition

Mechanistic Rationale

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[4] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain. Benzoic acid derivatives have been reported as AChE inhibitors.[5][6] The structure of this compound, with its aromatic ring and potential for hydrogen bonding and halogen bonding, suggests it could bind to the active site of AChE. The cyano group might interact with key residues in the catalytic or peripheral anionic site of the enzyme.

Experimental Workflow for AChE Inhibitor Activity

Caption: Workflow for investigating acetylcholinesterase inhibitory activity.

Detailed Experimental Protocols

3.3.1. Ellman's Assay for AChE Activity

-

Objective: To quantify the inhibitory effect of the compound on AChE activity.

-

Methodology:

-

In a 96-well plate, add AChE enzyme solution.

-

Add varying concentrations of this compound.

-

Add the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

-

Measure the absorbance at 412 nm over time.

-

Calculate the rate of reaction and determine the IC50 value.

-

3.3.2. Enzyme Kinetics

-

Objective: To determine the mode of inhibition (competitive, non-competitive, or mixed).

-

Methodology:

-

Perform the Ellman's assay with varying concentrations of both the substrate (acetylthiocholine) and the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

The pattern of the lines will indicate the type of inhibition.

-

Data Presentation

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | Experimental Value | Experimental Value | Experimental Finding | Experimental Value |

| Donepezil (Reference) | Known Value | Known Value | Mixed | Known Value |

Postulated Biological Activity III: Antimycobacterial Activity

Mechanistic Rationale

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Benzoic acid and its derivatives have shown antimycobacterial activity.[7][8] The proposed mechanism for some derivatives involves their conversion to the corresponding acid inside the mycobacteria, which disrupts cellular processes.[4][9][10] The lipophilicity imparted by the halogen atoms in this compound could enhance its penetration through the complex mycobacterial cell wall. The electron-withdrawing nature of the halogens and the cyano group could also influence the pKa of the carboxylic acid, potentially impacting its activity.

Experimental Workflow for Antimycobacterial Activity

Caption: Workflow for evaluating antimycobacterial activity.

Detailed Experimental Protocols

4.3.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of Mycobacterium tuberculosis.

-

Methodology:

-

Use a microplate-based assay with a suitable broth medium (e.g., Middlebrook 7H9).

-

Prepare serial dilutions of this compound.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC visually or by using a growth indicator dye (e.g., resazurin).

-

4.3.2. Cytotoxicity Assay

-

Objective: To assess the toxicity of the compound to mammalian cells.

-

Methodology:

-

Culture a suitable mammalian cell line (e.g., Vero cells) in a 96-well plate.

-

Expose the cells to serial dilutions of the test compound.

-

After incubation, assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

-

Calculate the 50% cytotoxic concentration (CC50).

-

The Selectivity Index (SI) is calculated as CC50/MIC.

-

Data Presentation

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Vero Cell CC50 (µg/mL) | Selectivity Index (SI) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Isoniazid (Reference) | Known Value | Known Value | Known Value |

Synthesis and Characterization

While this guide focuses on the biological evaluation, the synthesis of this compound is a critical first step. Based on known methodologies for related compounds, a plausible synthetic route would involve the halogenation and cyanation of a suitable benzoic acid precursor.[11][12] The final product must be rigorously purified and characterized by standard analytical techniques (NMR, MS, HPLC) to ensure its identity and purity before biological testing.

Conclusion and Future Directions

This compound represents a compelling starting point for a drug discovery program. Its unique substitution pattern on a privileged scaffold suggests the potential for potent and selective activity against a range of important biological targets. The experimental frameworks outlined in this guide provide a clear and logical path to investigate these hypotheses. Positive results in the initial in vitro assays will warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo efficacy studies. The journey from a promising chemical entity to a therapeutic agent is long and challenging, but the scientific rationale for exploring the potential of this compound is strong and warrants dedicated investigation by the drug discovery community.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

Elucidating the Mechanism of Action of 3-Bromo-2-chloro-5-cyanobenzoic acid: A Hypothesis-Driven Approach

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The compound 3-Bromo-2-chloro-5-cyanobenzoic acid is a novel small molecule for which the mechanism of action has not been extensively characterized in publicly available literature. An analysis of its structural features and the known synthetic pathways for related compounds suggests a plausible hypothesis: it may function as an inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2). This guide presents a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to rigorously investigate this proposed mechanism. We will detail the scientific rationale, a multi-stage experimental workflow, and validated protocols to move from initial screening to detailed mechanistic characterization. This document serves as a roadmap for determining the biological target and physiological effects of this compound, grounding the investigation in established scientific principles and methodologies.

Introduction: The Scientific Rationale for the SGLT2 Hypothesis

While direct biological data for this compound is scarce, the core structure is analogous to intermediates used in the synthesis of 'gliflozin' drugs, a class of potent and selective SGLT2 inhibitors. This structural similarity forms the foundation of our primary working hypothesis.

The Role of SGLT2 in Glucose Homeostasis

The Sodium-Glucose Co-transporter 2 (SGLT2) is a high-capacity, low-affinity protein located almost exclusively in the S1 segment of the proximal convoluted tubule of the kidney.[1][2] It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1][3] This physiological role makes SGLT2 a critical control point in maintaining glucose homeostasis.

Therapeutic Principle of SGLT2 Inhibition

SGLT2 inhibitors function through a novel, insulin-independent mechanism.[4] By blocking the SGLT2 protein, these drugs prevent renal glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[4][5][6] This action directly lowers plasma glucose concentrations, providing effective glycemic control in patients with type 2 diabetes.[2] The therapeutic advantages extend to modest reductions in body weight and blood pressure.[1][4][5]

The diagram below illustrates the central mechanism of SGLT2 in the renal proximal tubule and the effect of its inhibition.

Figure 1: Proposed inhibition of SGLT2 by the test compound.

A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

To systematically test our hypothesis, we propose a multi-phase experimental workflow. This approach ensures that each step builds logically on the last, from initial high-throughput screening to detailed biophysical characterization. This workflow is designed to be self-validating, incorporating orthogonal assays to confirm findings and increase confidence in the final MoA determination.

Figure 2: Phased workflow for MoA investigation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established and validated assays for characterizing SGLT inhibitors.[3][7][8][9]

Protocol 1: Cell-Based SGLT2 Glucose Uptake Assay

Causality: This is the foundational experiment to determine if the compound has any inhibitory activity on SGLT2-mediated glucose transport. We utilize a cell line that expresses human SGLT2 and a fluorescent glucose analog that can be measured to quantify glucose uptake.[7][9][10][11]

-

Cell Line: Human Kidney 2 (HK-2) cells, which endogenously express SGLT2, or Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human SGLT2.[7][9][11]

-

Reagents:

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.[3][10][11]

-

Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl).

-

Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM Choline Chloride).

-

Positive Control: Dapagliflozin or Phlorizin (known SGLT2 inhibitors).[11]

-

Test Compound: this compound.

-

Methodology:

-

Cell Seeding: Seed HK-2 or SGLT2-HEK293 cells into a 96-well black, clear-bottom microplate and culture until they form a confluent monolayer.

-

Starvation: Prior to the assay, wash the cells with glucose-free buffer and incubate for 15-20 minutes to deplete intracellular glucose.

-

Compound Incubation:

-

Add sodium-containing buffer to all wells.

-

Add the test compound (e.g., at a screening concentration of 10 µM), positive control (e.g., 500 nM Dapagliflozin), or vehicle (DMSO) to the respective wells.

-

For a negative control, add vehicle to wells that will receive sodium-free buffer to measure non-SGLT mediated uptake.

-

Incubate for 15 minutes at 37°C.

-

-

Glucose Uptake: Add 2-NBDG (final concentration ~100-200 µM) to all wells and incubate for 30-60 minutes at 37°C.[9]

-

Termination: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold, sodium-free buffer.

-

Quantification: Lyse the cells and measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

-

Data Analysis: Calculate the percentage inhibition relative to the vehicle-treated controls after subtracting the background fluorescence from the sodium-free condition.

Protocol 2: IC50 Determination for Potency Assessment

Causality: If the compound shows activity in the primary screen, this protocol establishes its potency. By testing a range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing compounds and guiding further development.

Methodology:

-

Follow the procedure for the SGLT2 Glucose Uptake Assay (Protocol 3.1).

-

Prepare a serial dilution of this compound, typically covering a range from 1 nM to 100 µM (e.g., 10-point, 3-fold dilutions).

-

Perform the assay with each concentration in triplicate.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC50 value.

Data Presentation:

| Concentration (nM) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Mean % Inhibition |

| 1 | ||||

| 3 | ||||

| 10 | ||||

| 30 | ||||

| 100 | ||||

| 300 | ||||

| 1000 | ||||

| 3000 | ||||

| 10000 | ||||

| 30000 | ||||

| Calculated IC50: | X.X nM/µM |

Protocol 3: SGLT1 vs. SGLT2 Selectivity Assay

Causality: SGLT1 is another sodium-glucose co-transporter, primarily found in the small intestine and to a lesser extent in the kidney. Inhibition of SGLT1 can lead to gastrointestinal side effects. Therefore, determining the compound's selectivity for SGLT2 over SGLT1 is a critical step in assessing its therapeutic potential.[12]

Methodology:

-

Cell Line: Utilize a cell line engineered to stably express human SGLT1 (e.g., SGLT1-HEK293).[13]

-

Assay: Perform the same glucose uptake assay and IC50 determination as described in Protocols 3.1 and 3.2 using the SGLT1-expressing cell line.

-

Data Analysis: Calculate the IC50 for SGLT1 inhibition.

-

Selectivity Index: Determine the selectivity by calculating the ratio of IC50 (SGLT1) / IC50 (SGLT2). A higher ratio indicates greater selectivity for SGLT2.

Protocol 4: Biophysical Validation of Direct Target Engagement

Causality: Cell-based assays demonstrate functional inhibition but do not definitively prove that the compound binds directly to the SGLT2 protein. Biophysical methods like Surface Plasmon Resonance (SPR) can confirm a direct physical interaction and provide valuable data on binding kinetics (association and dissociation rates).

Methodology Overview (SPR):

-

Immobilization: Purified human SGLT2 protein is immobilized onto the surface of an SPR sensor chip.

-

Analyte Injection: Solutions of this compound at various concentrations are flowed over the chip surface.

-

Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface, which are proportional to the mass of the compound binding to the immobilized SGLT2 protein. This is measured in real-time as a response unit (RU).

-

Kinetic Analysis: By analyzing the binding curves (association during injection and dissociation during buffer flow), key kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) can be calculated. A low K_D value signifies high binding affinity.

Data Interpretation and Decision Making

The collective results from this workflow will provide a robust profile of the compound's activity. The interpretation of these results will guide the subsequent steps in the drug discovery process.

Figure 3: Decision-making framework based on experimental outcomes.

References

- 1. heart.bmj.com [heart.bmj.com]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 3-Bromo-2-chloro-5-cyanobenzoic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of 3-Bromo-2-chloro-5-cyanobenzoic acid, a key intermediate in modern pharmaceutical synthesis. While a detailed historical record of its initial discovery is not extensively documented in readily available literature, its significance has grown with the development of novel therapeutics. This document will delve into a probable synthetic pathway, analytical characterization, and its critical role in the broader context of medicinal chemistry.

Introduction and Significance

This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring bromine, chlorine, and nitrile groups, offers multiple reaction sites for medicinal chemists to elaborate upon, making it a valuable building block for complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs).

The importance of halogenated benzoic acid derivatives is underscored by their frequent appearance in patent literature as key starting materials for blockbuster drugs. For instance, the related compound, 5-bromo-2-chlorobenzoic acid, is a crucial intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[1] This highlights the critical role that such halogenated aromatics play in the development of modern pharmaceuticals.

Proposed Synthetic Pathway

While the specific historical first synthesis of this compound is not well-documented, a plausible and efficient synthetic route can be designed based on established and reliable organic chemistry transformations. The proposed pathway starts from the commercially available and relatively inexpensive 2-chloro-5-nitrobenzoic acid.

The rationale for this multi-step synthesis is to introduce the required functional groups in a controlled manner, avoiding unwanted side reactions and ensuring a high purity of the final product.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-amino-2-chlorobenzoic acid

-

Rationale: The initial step involves the reduction of the nitro group to an amine. This is a standard transformation that can be achieved under mild conditions with high yield. The resulting amino group is a versatile handle for subsequent Sandmeyer reactions.

-

Procedure:

-

To a stirred solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in ethanol, add iron powder (3 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 78°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the iron residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chlorobenzoic acid, which can be used in the next step without further purification.

-

Step 2: Synthesis of 5-bromo-2-chlorobenzoic acid

-

Rationale: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. Here, we use it to replace the amino group with a bromine atom.

-

Procedure:

-

Suspend 5-amino-2-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromo-2-chlorobenzoic acid.[1][2][3][4][5]

-

Step 3: Synthesis of this compound

-

Rationale: A second Sandmeyer reaction is employed to introduce the cyano group. This demonstrates the versatility of the diazonium salt intermediate.

-

Procedure:

-

Follow the same diazotization procedure as in Step 2, starting from 3-amino-2-chloro-5-bromobenzoic acid (which would be an isomer of the product from step 1, requiring a different starting material). A more direct route would involve the cyanation of a suitable precursor.

-

Correction and Refinement: A more direct and logical approach would be the cyanation of a brominated precursor. Let's refine the overall strategy starting from a more suitable material or by introducing the cyano group earlier.

-

Revised and Optimized Synthetic Strategy

A more plausible route would involve the direct cyanation of a di-halogenated benzoic acid.

Caption: Optimized synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of analytical techniques:

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns consistent with the substitution pattern. |

| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to halogens, cyano group, and carboxylic acid). |

| Mass Spectrometry | The molecular ion peak will correspond to the calculated molecular weight of C₈H₃BrClNO₂. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the C≡N stretch of the nitrile group will be present. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, typically showing a single major peak for the desired compound. |

Applications in Drug Development

As a highly functionalized building block, this compound is of significant interest to the pharmaceutical industry. The presence of three distinct functional groups (carboxylic acid, bromo, and cyano) allows for a variety of coupling reactions and further modifications.

-

Carboxylic Acid: Can be converted to amides, esters, or other functional groups, often used to link different parts of a drug molecule.

-

Bromo Group: A versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds.

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

The use of related cyanobenzoic acid derivatives in pharmaceuticals is well-established.[6] The cyano group can act as a bioisostere for other functional groups or as a key interacting element with a biological target.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for similar compounds indicate potential for skin and eye irritation.[7]

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. While its specific discovery and history are not prominently documented, its importance can be inferred from the widespread use of similar halogenated and cyanated benzoic acids in the synthesis of modern pharmaceuticals. The proposed synthetic pathways, based on well-established organic reactions, provide a reliable means for its preparation. The continued exploration of such functionalized intermediates will undoubtedly contribute to the discovery and development of new and improved therapeutic agents.

References

- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-cyanobenzoic Acid in Different Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-chloro-5-cyanobenzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on its structural attributes and the known behavior of analogous compounds. We delve into the theoretical principles governing its solubility in various solvent classes, from polar protic to nonpolar aprotic. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to characterizing the solubility of this and similar complex organic molecules.

Introduction: The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the viability of a compound in a multitude of applications, from drug delivery and formulation to reaction kinetics and purification schemes. For a molecule such as this compound, understanding its solubility profile is a prerequisite for its effective utilization. The presence of multiple functional groups—a carboxylic acid, a nitrile, and two different halogens on a benzene ring—creates a complex interplay of intermolecular forces that govern its interaction with various solvents. This guide aims to deconstruct these interactions to provide a predictive and practical understanding of the compound's solubility.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, serves as a foundational concept.[1]

This compound possesses the following key structural features that influence its solubility:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents like water and alcohols.[2] The acidity of the carboxylic acid also implies that its solubility will be highly pH-dependent; in basic solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, which generally decreases solubility in polar solvents like water.[3]

-

Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, contributing to the molecule's overall polarity. However, their presence also increases the molecular weight and volume, which can negatively impact solubility.

-

Nitrile Group (-CN): The cyano group is polar and can act as a hydrogen bond acceptor, which may enhance solubility in polar solvents.

Based on this structure, a qualitative prediction of solubility can be made. The presence of the polar carboxylic acid and nitrile groups suggests some solubility in polar solvents, while the nonpolar aromatic ring and halogen substituents would favor solubility in organic solvents of moderate to low polarity.[4][5] For instance, a related compound, 3-Bromobenzoic acid, is described as having moderate solubility in water but good solubility in organic solvents like ethanol and acetone.[6] Another analog, 5-Bromo-2-chlorobenzoic acid, has a reported water solubility of 2.63 g/L at 20°C.[7]

Predictive Framework for Solubility in Common Solvents

While experimental determination is the gold standard, a predictive assessment can guide solvent selection and experimental design. The following table outlines the expected solubility of this compound in various solvent classes, based on its structural characteristics and the behavior of similar aromatic carboxylic acids.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid and nitrile groups can form hydrogen bonds with the solvent.[2] However, the large, nonpolar aromatic ring and halogens will limit solubility, particularly in water. Solubility is expected to increase with the alkyl chain length of the alcohol (up to a point) and with increasing temperature. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The lack of a strong hydrogen-bonding network in the solvent makes it easier to solvate the nonpolar parts of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity imparted by the carboxylic acid and nitrile groups will result in poor solubility in nonpolar solvents. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The carboxylic acid will be deprotonated to form the highly polar and water-soluble sodium 3-bromo-2-chloro-5-cyanobenzoate salt. This is a strong indicator of an acidic functional group.[8] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Low | The acidic conditions will suppress the ionization of the carboxylic acid, keeping it in its less soluble neutral form. |

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. The following protocols are provided as a guide for researchers.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and can be used to classify the compound.

Protocol:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in three portions of 0.25 mL each.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Observe the mixture to see if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Testing Sequence: A logical flow for testing is recommended, as outlined in the diagram below.

Caption: Qualitative solubility testing workflow.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired solvent in a sealed vial. An excess is necessary to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed and the container has returned to room temperature in a desiccator, weigh the container with the dried solute.

-

The solubility is calculated as follows:

-

Solubility (g/L) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant taken)

-

-

Caption: Quantitative gravimetric solubility workflow.

Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds, including this compound, is expected to increase with temperature.[4] This is because the dissolution process is often endothermic.

-

pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be significantly influenced by pH. In basic solutions (pH > pKa), it will exist as the more soluble carboxylate anion. In acidic solutions (pH < pKa), it will be in its less soluble, protonated form.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility, with a balance needed to solvate both the polar and nonpolar regions of the molecule.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles and systematic experimental evaluation. This guide provides the theoretical framework and practical methodologies for researchers to predict, assess, and precisely measure the solubility of this compound in a range of solvents. The protocols and predictive insights contained herein are designed to be a valuable resource for scientists and professionals in drug development and chemical research, enabling them to effectively integrate this compound into their workflows.

References